molecular formula C10H10N4 B13407237 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine CAS No. 90916-54-4

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B13407237
CAS No.: 90916-54-4
M. Wt: 186.21 g/mol
InChI Key: QPDUILOWXPSNMT-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at position 2 and a pyridin-2-yl substituent at position 6. This compound has garnered attention in coordination chemistry and catalysis, particularly in the design of ruthenium(II) complexes for photo-driven CO₂ reduction. For example, it serves as a precursor in the synthesis of NAD+/NADH-functionalized ligands (e.g., Me-pn), enabling hydride transfer reactions critical for artificial photosynthesis . Its structural simplicity and tunable electronic properties make it a scaffold for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No.

90916-54-4

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C10H10N4/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

QPDUILOWXPSNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and fibrosis.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production. This mechanism is particularly relevant in the context of its antifungal and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidin-4-amine derivatives and their structural, physicochemical, and functional distinctions from the target compound:

Compound Name Substituents (Positions) Key Properties/Applications Evidence Source
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine 2-methyl, 6-(pyridin-2-yl) Core ligand in Ru(II) complexes for NAD+/NADH-mediated CO₂ reduction; facilitates photo-induced hydride transfer.
5-Benzyl-6-(pyridin-2-yl)-2-(thiophen-2-yl)pyrimidin-4-amine (5g) 5-benzyl, 6-(pyridin-2-yl), 2-(thiophen-2-yl) High yield (78%); Rf = 0.45 (hexane/EtOAc 3:1). Potential pharmaceutical intermediate with enhanced lipophilicity due to thiophene and benzyl groups.
4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine 4-methyl, 6-(pyridin-4-yl) Pyridine isomer (4-position) reduces hydrogen-bonding capacity compared to pyridin-2-yl; limited catalytic applications reported.
4-Methyl-6-phenylpyrimidin-2-amine 4-methyl, 6-phenyl Crystal structure shows variable dihedral angles (29.41°–46.32°) between phenyl and pyrimidine rings, affecting molecular stacking and recognition properties.
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine 2-methyl, 6-(thiophen-2-ylmethyl) Increased hydrophobicity (C10H11N3S); used in materials science for sulfur-rich coordination complexes.
6-(2,2,2-Trifluoroethoxy)-2-methylpyrimidin-4-amine 2-methyl, 6-(trifluoroethoxy) Electron-withdrawing trifluoroethoxy group enhances oxidative stability; explored in fluorinated drug candidates.
N-(4-Methoxyphenyl)-2-methyl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine 2-methyl, 6-(trifluoromethylphenyl), N-(4-methoxyphenyl) Combines steric bulk (trifluoromethylphenyl) and electron-donating methoxy groups; investigated as kinase inhibitors.

Key Research Findings and Structural Insights

A. Electronic and Steric Effects

  • Pyridine Isomerism : The pyridin-2-yl group in the target compound enables stronger hydrogen bonding and π-stacking compared to pyridin-4-yl derivatives (e.g., 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine) . This property is critical in catalytic systems requiring precise ligand-metal interactions .
  • Substituent Position : Methyl at position 2 (vs. 4) enhances planarity and electronic conjugation, as seen in the Ru(II) complex [Ru(bpy)₂(Me-pn)]²⁺, which exhibits efficient photo-induced NADH regeneration .

C. Physicochemical Properties

  • Lipophilicity : Thiophene (5g) and trifluoromethyl (22) substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Crystallinity : 4-Methyl-6-phenylpyrimidin-2-amine forms crystals with variable dihedral angles, enabling modular supramolecular assembly .

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